CL316243 - 138908-40-4

CL316243

Catalog Number: EVT-265408
CAS Number: 138908-40-4
Molecular Formula: C20H18ClNNa2O7
Molecular Weight: 465.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

CL316243, chemically known as Disodium (R,R)-5-(2-((2-(3-chlorophenyl)-2-hydroxyethyl)-amino)propyl)-1,3-benzodioxole-2,3-dicarboxylate, is a synthetic compound widely utilized in scientific research for its high selectivity and potency towards β3-adrenergic receptors (β3-AR). It serves as a valuable tool for investigating the physiological roles of β3-ARs and their therapeutic potential in various diseases. [, , , , , , , , , , , ]

Future Directions
  • Understanding Ligand-Directed Signaling: Research suggests that CL316243 may activate β3-ARs in a biased manner, preferentially activating specific signaling pathways over others. Further investigation into this phenomenon could lead to the development of even more targeted therapeutics with fewer side effects. [, ]

BRL37344

Relevance: BRL37344 shares structural similarities with CL316243, particularly in the benzodioxole group present in both molecules, which is thought to be important for their β3-AR selectivity. Both compounds have been shown to activate similar signaling pathways, such as increased cAMP production and ERK1/2 phosphorylation []. They are often used interchangeably in research to study the role of β3-AR in various physiological processes.

Relevance: Despite its antagonist classification, SR59230A displays complex interactions with the β3-AR, sometimes mimicking the effects of CL316243 by activating certain signaling pathways while blocking others. This suggests that SR59230A may be capable of inducing ligand-directed signaling at the β3-AR, selectively activating specific downstream pathways []. The compound's complex pharmacology and its ability to elicit distinct responses compared to CL316243 highlight the intricate nature of β3-AR signaling and its potential as a therapeutic target.

CGP12177

Compound Description: CGP12177 is described as a non-conventional partial β-adrenergic receptor agonist. Unlike traditional β3-AR agonists like CL316243, which typically activate Gαs proteins leading to increased cAMP production, CGP12177 may activate alternative signaling pathways [].

Dobutamine

Relevance: Dobutamine's relevance to CL316243 lies in its contrasting selectivity for the β1-AR subtype. While CL316243 targets β3-AR, primarily found in adipose tissue and involved in thermogenesis and lipolysis, dobutamine focuses on the β1-AR found predominantly in the heart, leading to increased cardiac contractility []. Comparing their effects helps differentiate the roles of different β-AR subtypes.

Procaterol

Relevance: Procaterol, similar to dobutamine, allows for comparing and contrasting the effects of targeting different β-AR subtypes. While CL316243 targets β3-AR, procaterol's selectivity for the β2-AR subtype, predominantly found in the lungs and smooth muscles, makes it effective in treating airway constriction. For example, procaterol significantly decreased urethral pressure, while CL316243 only produced a slight decrease at its maximal dose, suggesting distinct roles of β2 and β3-AR in the urinary tract [].

Source and Classification

CL-316243 is derived from the class of compounds known as adrenergic agonists, specifically targeting the beta-3 adrenergic receptor. It exhibits high selectivity, with an effective concentration (EC50) of approximately 3 nM, making it over 10,000 times more selective for the beta-3 receptor compared to beta-1 and beta-2 receptors . This specificity allows for targeted metabolic effects without significant interaction with other adrenergic pathways.

Synthesis Analysis

The synthesis of CL-316243 involves several chemical reactions that yield the final product in a controlled laboratory environment. While specific proprietary methods may not be publicly detailed, the general approach includes:

  1. Starting Materials: The synthesis typically begins with chlorinated aromatic compounds and aliphatic amines.
  2. Reactions: Key reactions likely involve nucleophilic substitutions and coupling reactions that form the core structure of CL-316243.
  3. Purification: Following synthesis, purification methods such as recrystallization or chromatography are employed to isolate the active compound from by-products.

The precise parameters (e.g., temperature, reaction time) can vary based on the specific protocol used but are critical for achieving high yields and purity levels.

Molecular Structure Analysis

The molecular formula of CL-316243 is C20H18ClNNa2O7C_{20}H_{18}ClNNa_2O_7, with a molecular weight of approximately 465.8 g/mol . The structure features:

  • Chlorine Atom: Contributes to its unique reactivity and selectivity.
  • Aromatic Rings: Provide stability and facilitate interaction with beta-adrenergic receptors.
  • Amine Group: Essential for receptor binding and activity.

The compound's stereochemistry is also significant; it contains chiral centers that can influence its biological activity. The three-dimensional conformation plays a crucial role in its interaction with target receptors.

Chemical Reactions Analysis

CL-316243 participates in various biochemical reactions primarily involving:

  1. Binding to Beta-3 Adrenergic Receptors: This initiates a cascade of intracellular signaling pathways leading to increased lipolysis and thermogenesis.
  2. Activation of Thermogenic Processes: In brown adipose tissue, CL-316243 enhances mitochondrial activity and uncoupling protein expression, promoting energy expenditure .
  3. Impact on Metabolic Pathways: The compound has been shown to influence glucose metabolism by improving insulin sensitivity and reducing plasma free fatty acids .

These reactions underscore its potential therapeutic applications in metabolic disorders.

Mechanism of Action

The mechanism of action of CL-316243 is centered on its role as a beta-3 adrenergic receptor agonist:

  1. Receptor Activation: Upon binding to beta-3 receptors, it stimulates adenylate cyclase activity, increasing cyclic adenosine monophosphate (cAMP) levels within cells.
  2. Increased Thermogenesis: Elevated cAMP activates protein kinase A (PKA), which subsequently enhances lipolysis in adipocytes and promotes thermogenic gene expression in brown fat .
  3. Metabolic Effects: The activation leads to decreased adiposity, improved glucose tolerance, and enhanced energy expenditure without significant changes in food intake .

This mechanism highlights its potential for treating obesity-related conditions.

Physical and Chemical Properties Analysis

CL-316243 exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white crystalline solid.
  • Solubility: Soluble in water, with maximum solubility around 46.58 mg/mL .
  • Stability: Recommended storage at -20°C to maintain integrity over time.

These properties are crucial for its application in laboratory settings and potential clinical use.

Applications

CL-316243 has several scientific applications:

  1. Research on Obesity: Used extensively to understand mechanisms of weight loss and fat metabolism in animal models.
  2. Diabetes Studies: Investigated for its effects on insulin sensitivity and glucose homeostasis .
  3. Thermogenesis Research: Provides insights into brown adipose tissue function and potential therapeutic strategies for metabolic diseases .
Introduction to CL-316243

Pharmacological Classification and Chemical Properties of CL-316243

CL-316243 (chemical name: (R,R)-5-[2-[[2-(3-Chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylic acid disodium salt) is a synthetic selective agonist of the β³-adrenergic receptor (β³-AR). Its molecular formula is C₂₀H₁₈ClNO₇·2Na, yielding a molecular weight of 465.79 g/mol [4] [8] [10]. The compound features two stereogenic centers, conferring an absolute (R,R) configuration essential for its pharmacological activity. Structurally, it comprises:

  • An arylethanolamine moiety (right-hand side) with a meta-chlorophenyl group.
  • A propylene linker with a methyl substituent.
  • A benzodioxole dicarboxylate head group (left-hand side) serving as a bioisostere for catechol [3] [10].

CL-316243 demonstrates exceptional selectivity for the β³-AR subtype, with a half-maximal effective concentration (EC₅₀) of 3 nM for human β³-AR. In contrast, its activity at β¹- and β²-adrenergic receptors is negligible (EC₅₀ > 100 µM) [4] [8]. This selectivity arises from its unique interaction with transmembrane domains 2, 3, 4, and 7 of the β³-AR, regions critical for ligand binding and Gαs protein activation [3]. The compound exists as a disodium salt to enhance aqueous solubility (>4.55 mg/mL in water at pH 12) [4]. Table 1 summarizes key physicochemical and pharmacological properties.

Table 1: Chemical and Pharmacological Profile of CL-316243

PropertyValue
Molecular FormulaC₂₀H₁₈ClNO₇·2Na
Molecular Weight465.79 g/mol
CAS Registry Number138908-40-4
Configuration(R,R)-enantiomer
β³-AR EC₅₀ (Human)3 nM
β²-AR EC₅₀ (Human)262 µM
Aqueous Solubility>4.55 mg/mL (pH 12)
Primary MechanismSelective β³-adrenergic receptor agonism

Historical Development and Rationale for β³-Adrenergic Receptor Targeting

The development of CL-316243 emerged from efforts to target β³-adrenergic receptors (β³-ARs), first cloned in 1989 [2] [3]. Early β-AR agonists (e.g., isoproterenol) non-selectively activated β¹- and β²-ARs, causing cardiovascular side effects (tachycardia, hypertension) that limited their therapeutic utility for metabolic diseases [3]. The discovery of β³-AR—distinctly expressed in adipose tissue—offered a pathway to modulate metabolism without cardiotoxicity [2] [7].

First-generation β³-AR agonists (e.g., BRL37344) exhibited species-specific pharmacology: high potency in rodents but reduced efficacy in humans due to receptor structural divergence (e.g., human β³-AR has a shorter C-terminus vs. murine receptors) [3]. CL-316243 was engineered to overcome this limitation. Key milestones include:

  • 1990s: Rational design focusing on metabolic stability and human β³-AR selectivity. The benzodioxole dicarboxylate group replaced catechol, reducing oxidation susceptibility [5] [10].
  • 1999: Development of prodrug esters of CL-316243 to enhance oral bioavailability, which succeeded in primate models but did not advance clinically [5].
  • 2000s–Present: Recognition as a gold-standard research tool for β³-AR studies due to its >10,000-fold selectivity over β₁/β₂-ARs [3] [8].

CL-316243 exemplifies the translational challenges in β³-AR targeting: despite promising preclinical metabolic effects, no selective agonist has achieved broad clinical success for obesity/diabetes, partly due to receptor desensitization debates and tissue-specific signaling [2] [7].

Table 2: Evolution of β³-Adrenergic Receptor Agonists

GenerationRepresentative CompoundKey AdvancesLimitations
FirstBRL37344Proof-of-concept for β₃-AR-mediated lipolysisLow human potency; β₁/β₂ off-target effects
SecondCL-316243Enhanced human selectivity; metabolic stabilityLow oral bioavailability
ClinicalMirabegronFDA-approved for overactive bladderModerate β₃-AR efficacy in humans

Role of β³-Adrenergic Receptors in Metabolic Regulation

β³-adrenergic receptors (β³-ARs) are Gₛ-protein coupled receptors (GPCRs) predominantly expressed in adipose tissue, where they orchestrate lipid mobilization and thermogenesis. CL-316243 activates these receptors, triggering two primary metabolic cascades:

Lipolysis and Thermogenesis in Adipose Tissue

  • Mechanism: Agonist binding stimulates Gₛ-protein coupling, activating adenylyl cyclase (AC) and increasing intracellular cyclic AMP (cAMP). This activates protein kinase A (PKA), which phosphorylates:
  • Hormone-sensitive lipase (HSL): Liberates free fatty acids (FFAs) from triglycerides [4] [7].
  • Perilipin-1: Facilitates FFA release from lipid droplets [7].
  • Thermogenic Program: FFAs activate uncoupling protein 1 (UCP1) in brown/beige adipocyte mitochondria, uncoupling electron transport from ATP synthesis to dissipate energy as heat [4] [7]. CL-316243 upregulates UCP1 gene expression 3–5 fold in murine models, elevating metabolic rate by 30–50% [4] [8].

Insulin Sensitization and Glucose Homeostasis

  • Adipose Crosstalk: FFAs released via β³-AR activation are oxidized in muscle/liver, reducing ectopic lipid accumulation and improving insulin sensitivity [7].
  • Direct Effects: In diabetic rodent models, CL-316243:
  • Reduces fasting glucose by 25–40%.
  • Lowers plasma insulin by 50% via enhanced glucose uptake [5] [8].
  • Beige Adipocyte Recruitment: Promotes de novo differentiation of thermogenic beige adipocytes in white fat depots, expanding glucose-disposing tissue mass [4] [7].

Interspecies Signaling Divergence

Human β³-AR exhibits biased signaling: In adipocytes, it primarily couples to Gαs/cAMP, but in cardiomyocytes, it activates Gαi/nitric oxide synthase (eNOS)/cGMP pathways—explaining its metabolic efficacy without cardiac stimulation [2] [3]. Table 3 contrasts tissue-specific effects.

Table 3: Metabolic Actions of CL-316243 via β³-Adrenergic Receptor Activation

TissuePrimary Signaling PathwayBiological EffectFunctional Outcome
Brown AdiposeGαs → cAMP → PKAUCP1 activation; mitochondrial uncouplingThermogenesis; ↑ energy expenditure
White AdiposeGαs → cAMP → PKAHSL phosphorylation; beige adipocyte recruitmentLipolysis; ↑ insulin sensitivity
Skeletal MuscleIndirect (FFA oxidation)↑ Glucose transporter 4 (GLUT4) translocation↑ Glucose uptake
LiverIndirect (FFA flux reduction)↓ Gluconeogenic enzyme expression↓ Hepatic glucose output

Properties

CAS Number

138908-40-4

Product Name

CL-316243

IUPAC Name

disodium;5-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylate

Molecular Formula

C20H18ClNNa2O7

Molecular Weight

465.8 g/mol

InChI

InChI=1S/C20H20ClNO7.2Na/c1-11(22-10-15(23)13-3-2-4-14(21)9-13)7-12-5-6-16-17(8-12)29-20(28-16,18(24)25)19(26)27;;/h2-6,8-9,11,15,22-23H,7,10H2,1H3,(H,24,25)(H,26,27);;/q;2*+1/p-2/t11-,15+;;/m1../s1

InChI Key

FUZBPOHHSBDTJQ-CFOQQKEYSA-L

SMILES

CC(CC1=CC2=C(C=C1)OC(O2)(C(=O)[O-])C(=O)[O-])NCC(C3=CC(=CC=C3)Cl)O.[Na+].[Na+]

Synonyms

5-[(2R)-2-[[(2R)-2-(3-Chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylic Acid Disodium Salt;[R-(R*,R*)]-5-[2-[[2-(3-Chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylic Acid Disodium Salt; HP 186

Canonical SMILES

CC(CC1=CC2=C(C=C1)OC(O2)(C(=O)[O-])C(=O)[O-])NCC(C3=CC(=CC=C3)Cl)O.[Na+].[Na+]

Isomeric SMILES

C[C@H](CC1=CC2=C(C=C1)OC(O2)(C(=O)[O-])C(=O)[O-])NC[C@@H](C3=CC(=CC=C3)Cl)O.[Na+].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.